molecular formula C6H4ClF3N2O B1346171 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine CAS No. 1016530-98-5

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Cat. No.: B1346171
CAS No.: 1016530-98-5
M. Wt: 212.56 g/mol
InChI Key: UCAZQUDLXKULAG-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is an organic compound with the molecular formula C6H4ClF3N2O It is characterized by the presence of a chloro group and a trifluoroethoxy group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group. The general reaction scheme is as follows:

2-chloropyrazine+2,2,2-trifluoroethanolThis compound\text{2-chloropyrazine} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} 2-chloropyrazine+2,2,2-trifluoroethanol→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazine ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine.

    Oxidation: Formation of pyrazine N-oxide derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyrazine
  • 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine
  • 2-Chloro-6-(2,2,2-trifluoroethoxy)benzene

Comparison: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of both a chloro group and a trifluoroethoxy group on a pyrazine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZQUDLXKULAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640719
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016530-98-5
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
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